molecular formula C11H13N3O5 B555472 (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid CAS No. 7300-59-6

(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid

Cat. No.: B555472
CAS No.: 7300-59-6
M. Wt: 267.24 g/mol
InChI Key: WMZTYIRRBCGARG-VIFPVBQESA-N
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Description

p-Nitrophenyl glutamyl anilide: is a synthetic organic compound known for its applications in biochemical research. It is often used as a substrate in enzymatic assays to study the activity of various enzymes, particularly those involved in the metabolism of glutamine and related compounds .

Scientific Research Applications

Chemistry: : In chemistry, p-nitrophenyl glutamyl anilide is used as a model substrate to study enzyme kinetics and mechanisms. It helps researchers understand how enzymes interact with substrates and catalyze specific reactions .

Biology: : In biological research, p-nitrophenyl glutamyl anilide is used to investigate the activity of enzymes involved in amino acid metabolism. It is particularly useful in studying the function of glutaminases and related enzymes .

Medicine: : In medical research, p-nitrophenyl glutamyl anilide is used to develop diagnostic assays for enzyme deficiencies and other metabolic disorders. It helps in the identification and characterization of enzyme-related diseases .

Industry: : In the industrial sector, p-nitrophenyl glutamyl anilide is used in the production of enzyme-based products, such as detergents and pharmaceuticals. It serves as a key intermediate in the synthesis of various bioactive compounds .

Mechanism of Action

Target of Action

For instance, compounds with a nitrophenyl group have been found to interact with enzymes like chymotrypsin

Mode of Action

Compounds containing a nitrophenyl group are known to undergo nucleophilic aromatic substitution reactions . In these reactions, an electron-poor aromatic ring is attacked by a nucleophile, resulting in a substitution reaction . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

For example, certain amino acids and their derivatives can influence the catabolic pathway of branched-chain amino acids

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties . For instance, some compounds are metabolized into less active compounds through oxidation, reduction, and hydrolysis . These processes can impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level . For instance, certain compounds can influence the activity of enzymes and other proteins, leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . For instance, certain herbicides, which are biologically active compounds, can cause unexpected repercussions by influencing microbial populations and soil enzyme activities .

Safety and Hazards

As with any chemical compound, handling “(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid” would require appropriate safety precautions. This could include wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science . Further studies could also investigate the properties of this compound and how they can be manipulated for specific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of p-nitrophenyl glutamyl anilide typically involves the reaction of p-nitrophenyl aniline with glutamic acid. The process requires careful control of reaction conditions, including temperature and pH, to ensure the formation of the desired product .

Industrial Production Methods: : Industrial production of p-nitrophenyl glutamyl anilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: : p-Nitrophenyl glutamyl anilide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are often catalyzed by specific enzymes or chemical reagents .

Common Reagents and Conditions: : Common reagents used in the reactions of p-nitrophenyl glutamyl anilide include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .

Major Products: : The major products formed from the reactions of p-nitrophenyl glutamyl anilide include p-nitroaniline and glutamic acid derivatives. These products are often used in further biochemical studies and applications .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to p-nitrophenyl glutamyl anilide include p-nitrophenyl aniline, glutamic acid derivatives, and other nitroaniline-based substrates .

Uniqueness: : The uniqueness of p-nitrophenyl glutamyl anilide lies in its specific structure, which allows it to serve as a versatile substrate for various enzymatic assays. Its ability to undergo specific reactions with enzymes makes it a valuable tool in biochemical research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": ["L-Aspartic acid", "4-nitroaniline", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water"], "Reaction": ["Step 1: Protection of carboxylic acid group in L-Aspartic acid using acetic anhydride and pyridine to form N-acetyl-L-aspartic acid.", "Step 2: Reduction of 4-nitroaniline to 4-aminonitrobenzene using sodium dithionite in water.", "Step 3: Coupling of N-acetyl-L-aspartic acid and 4-aminonitrobenzene using hydrochloric acid and sodium hydroxide to form (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid.", "Step 4: Purification of the final product using recrystallization from ethanol and diethyl ether."] }

CAS No.

7300-59-6

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

(2S)-2-azaniumyl-5-(4-nitroanilino)-5-oxopentanoate

InChI

InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1

InChI Key

WMZTYIRRBCGARG-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)[O-])[NH3+])[N+](=O)[O-]

SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)[O-])[NH3+])[N+](=O)[O-]

7300-59-6

Synonyms

7300-59-6; (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoicacid; L-gamma-Glutamyl-p-nitroanilide; N-(4-Nitrophenyl)-L-glutamine; L-Glutamine,N-(4-nitrophenyl)-; L-2-Amino-4'-nitroglutaranilicacid; gamma-Glutamine-4-nitroanilide; EINECS230-748-5; L-Glutamicacid5-(4-nitroanilide); GAMMA-L-GLUTAMYL-4-NITROANILIDE; L-|A-Glutamyl-p-nitroanilide; AC1L31YE; AC1Q5MF9; CHEMBL6251; G1135_SIGMA; SCHEMBL465891; CCRIS8420; L-.gamma.-Glutyl-p-nitroanilide; MolPort-003-935-181; WMZTYIRRBCGARG-VIFPVBQESA-N; .gamma.-L-Glutamyl-p-nitroanilide; L-.gamma.-Glutamyl-p-nitroanilide; 110893-27-1; L-Glutamicacid-(4-nitroanilide); L-Glutamicacid-5(4-nitroanilide)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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